2,3-Dibromofuran

Lithiation Regioselective Organometallic

2,3-Dibromofuran (CAS 30544-34-4) is a halogenated heterocyclic organic compound with the molecular formula C₄H₂Br₂O and a molecular weight of 225.87 g/mol. This compound is characterized by the presence of two bromine atoms attached to adjacent positions on the furan ring, which confers unique reactivity profiles compared to its isomeric counterparts.

Molecular Formula C4H2Br2O
Molecular Weight 225.87 g/mol
CAS No. 30544-34-4
Cat. No. B1599518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromofuran
CAS30544-34-4
Molecular FormulaC4H2Br2O
Molecular Weight225.87 g/mol
Structural Identifiers
SMILESC1=COC(=C1Br)Br
InChIInChI=1S/C4H2Br2O/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyGKPGEBCMRMQOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromofuran (CAS 30544-34-4): Synthesis Routes, Physicochemical Properties, and Industrial Procurement Specifications


2,3-Dibromofuran (CAS 30544-34-4) is a halogenated heterocyclic organic compound with the molecular formula C₄H₂Br₂O and a molecular weight of 225.87 g/mol [1]. This compound is characterized by the presence of two bromine atoms attached to adjacent positions on the furan ring, which confers unique reactivity profiles compared to its isomeric counterparts [2]. It is typically obtained as a colorless to pale yellow liquid with a density of approximately 2.117 g/mL at 25 °C, a boiling point of 75-78 °C at 75 mmHg, and a refractive index of 1.544 [1]. The compound serves as a versatile intermediate in organic synthesis, enabling access to a variety of 2,3-disubstituted and more complex fused heterocyclic systems [3].

Procurement Risks in Substituting 2,3-Dibromofuran with Alternative Furan Derivatives


Generic substitution of 2,3-dibromofuran with other dibromofuran isomers, such as 2,5-dibromofuran or 3,4-dibromofuran, is not feasible due to fundamentally distinct regioselective behaviors in key synthetic transformations. The adjacency of the bromine atoms in 2,3-dibromofuran enables unique reactivity pathways, including specific lithiation patterns and cross-coupling selectivities, that cannot be replicated by other isomers [1]. For instance, 2,5-dibromofuran undergoes lithiation at a different position and exhibits different cross-coupling outcomes [2]. Attempts to use an alternative starting material would necessitate re-optimization of reaction conditions and could lead to different product profiles, thereby compromising synthetic efficiency, yield, and ultimately the cost-effectiveness of the entire synthetic route [3].

2,3-Dibromofuran: Quantitative Evidence for Differentiated Reactivity and Synthetic Utility


Regioselective Lithiation at C5 Position of 2,3-Dibromofuran

2,3-Dibromofuran undergoes initial lithiation exclusively at the C5 position, a behavior not observed in 2,5-dibromofuran. When treated with lithium diisopropylamide (LDA) under optimized conditions, the resulting 5-lithio-2,3-dibromofuran intermediate can be trapped with electrophiles to afford 5-substituted 2,3-dibromofurans [1].

Lithiation Regioselective Organometallic

Halogen Dance vs. Prevention: Tunable Access to Divergent Substitution Patterns from 2,3-Dibromofuran

2,3-Dibromofuran is uniquely capable of undergoing either halogen dance (HD) or its selective prevention, allowing a single starting material to yield two completely different substitution patterns simply by modifying reaction conditions [1]. For HD, slow addition of LDA (1.1 equiv., in two portions) at -50 °C yields 2-substituted 3,5-dibromofurans. For prevention, slow addition of the educt to excess LDA (1.5 equiv.) at -80 °C yields 5-substituted 2,3-dibromofurans. Yields for specific electrophiles under these conditions are provided below.

Halogen Dance Rearrangement Reaction Control

Regioselective Pd(0)-Catalyzed Cross-Coupling at C2 of 2,3-Dibromofuran

In palladium(0)-catalyzed cross-coupling reactions, 2,3-dibromofuran exhibits high regioselectivity for the C2 position, enabling the synthesis of 2-substituted 3-bromofurans [1]. This contrasts with 2,5-dibromofuran, where both bromine atoms are more symmetrically reactive and can lead to mixtures of mono- and di-substituted products .

Cross-coupling Palladium catalysis Regioselectivity

Regioselective Bromine-Magnesium Exchange for Furanocembrane Synthesis

A 2,3-dibromofuran derivative (compound 6) undergoes a regioselective bromine-magnesium exchange reaction, which is a critical step in the synthesis of the furanocembrane carbon skeleton . This reaction demonstrates that the 2,3-dibromo substitution pattern can be leveraged for selective metalation at one specific site, enabling the construction of complex molecular architectures.

Bromine-magnesium exchange Natural product synthesis Metalation

Validated Application Scenarios for 2,3-Dibromofuran in Pharmaceutical and Agrochemical R&D


Synthesis of 2,3-Disubstituted Furan Natural Products (e.g., Rosefuran)

The regioselective cross-coupling of 2,3-dibromofuran at the C2 position, followed by subsequent functionalization at C3, provides a streamlined route to 2,3-disubstituted furans. This methodology was successfully applied in the total synthesis of rosefuran, a natural product, in four steps with an overall yield of 35% [1]. Researchers aiming to synthesize this class of natural products should procure 2,3-dibromofuran specifically, as alternative isomers would not afford the same regiochemical control.

Divergent Synthesis of Multi-Substituted Furan Libraries

The ability to selectively promote or prevent halogen dance from 2,3-dibromofuran allows a single compound to serve as the origin for two distinct substitution patterns [1]. This divergent approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries. By simply altering reaction conditions, researchers can access 2-substituted 3,5-dibromofurans or 5-substituted 2,3-dibromofurans, enabling the exploration of diverse chemical space from a common precursor.

Preparation of Condensed Ring Furan-Based Small-Molecule Materials

2,3-Dibromofuran is a key starting material for the synthesis of condensed ring furan-based small-molecule materials, as described in recent patents [1]. The compound's unique substitution pattern allows for the construction of fused heterocyclic systems, which are of growing interest in materials science and organic electronics. Procurement of 2,3-dibromofuran, rather than other isomers, is essential for accessing the specific regiochemistry required for these applications.

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